Selective Inhibition of PKG Over PKA: 6.4-Fold Preference
Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid inhibits PKG with a Ki of 86 µM and PKA with a Ki of 550 µM [1]. This represents a 6.4-fold selectivity for PKG over PKA. In contrast, the widely used PKG inhibitor KT5823, while more potent against PKG (Ki = 234 nM), exhibits a different selectivity profile: it inhibits PKC with a Ki of 4.0 µM and PKA with a Ki >10.0 µM . The moderate selectivity of RKRARKE may be advantageous in experimental systems where a defined selectivity window is required.
| Evidence Dimension | Inhibitory potency (Ki) and selectivity ratio for PKG vs. PKA |
|---|---|
| Target Compound Data | PKG Ki = 86 µM; PKA Ki = 550 µM; Selectivity ratio = 6.4 |
| Comparator Or Baseline | KT5823: PKG Ki = 234 nM; PKA Ki >10.0 µM; PKC Ki = 4.0 µM |
| Quantified Difference | RKRARKE is ~367-fold less potent against PKG but has a defined 6.4-fold selectivity window for PKG/PKA; KT5823 is more potent but also inhibits PKC. |
| Conditions | In vitro kinase assay using purified enzymes and synthetic peptide substrates [1]; KT5823 data from biochemical kinase assays . |
Why This Matters
For researchers needing a PKG inhibitor with a well-characterized, moderate selectivity window over PKA without off-target PKC inhibition, RKRARKE offers a defined alternative to KT5823.
- [1] Glass DB. Differential responses of cyclic GMP-dependent and cyclic AMP-dependent protein kinases to synthetic peptide inhibitors. Biochem J. 1983 Jul 1;213(1):159-164. doi:10.1042/bj2130159 View Source
